2-(4-Allyloxypyrazol-1-yl)-phenylamine
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Overview
Description
2-(4-Allyloxypyrazol-1-yl)-phenylamine is an organic compound that features a pyrazole ring substituted with an allyloxy group and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyloxypyrazol-1-yl)-phenylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.
Introduction of the allyloxy group: The allyloxy group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Attachment of the phenylamine moiety: This step involves the coupling of the pyrazole derivative with an aniline derivative under suitable conditions, often using a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyloxypyrazol-1-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
2-(4-Allyloxypyrazol-1-yl)-phenylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(4-Allyloxypyrazol-1-yl)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxypyrazol-1-yl)-phenylamine
- 2-(4-Ethoxypyrazol-1-yl)-phenylamine
- 2-(4-Butoxypyrazol-1-yl)-phenylamine
Uniqueness
2-(4-Allyloxypyrazol-1-yl)-phenylamine is unique due to the presence of the allyloxy group, which can undergo additional chemical transformations compared to its methoxy, ethoxy, or butoxy counterparts. This provides greater versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
2-(4-prop-2-enoxypyrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-7-16-10-8-14-15(9-10)12-6-4-3-5-11(12)13/h2-6,8-9H,1,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJTVMLXOGOHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CN(N=C1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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